N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
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Overview
Description
N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structural features and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole core.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a Friedel-Crafts acylation reaction using 2,4-dimethylbenzoyl chloride and a suitable catalyst.
Oxidation: The oxidation of the thieno[3,4-c]pyrazole core is carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the dioxido groups.
Amidation: The final step involves the amidation reaction with 2,2-dimethylpropanamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the dioxido groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring and the thieno[3,4-c]pyrazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Eltrombopag: A thrombopoietin receptor agonist with a similar thieno[3,4-c]pyrazole core.
Romiplostim: Another thrombopoietin receptor agonist with a different structural framework.
Uniqueness
N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide is unique due to its specific substitution pattern and the presence of the dioxido groups, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H23N3O3S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H23N3O3S/c1-11-6-7-15(12(2)8-11)21-16(19-17(22)18(3,4)5)13-9-25(23,24)10-14(13)20-21/h6-8H,9-10H2,1-5H3,(H,19,22) |
InChI Key |
QJJZPFOMNNJRJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C)(C)C)C |
Origin of Product |
United States |
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